
5-Fluoro-2-hydroxyimino-1-indanone
説明
5-Fluoro-1-indanone is a fluorinated building block . It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .
Synthesis Analysis
The synthesis of indanones, including 5-Fluoro-1-indanone, has been achieved through various methods. These include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-indanone is C9H7FO . The average mass is 150.150 Da and the monoisotopic mass is 150.048096 Da .Chemical Reactions Analysis
5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .Physical And Chemical Properties Analysis
5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 247.0±29.0 °C at 760 mmHg, and a flash point of 87.2±14.5 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .科学的研究の応用
Synthesis of Thiosemicarbazones
5-Fluoro-1-indanone can be used as a precursor for the synthesis of thiosemicarbazones derived from 1-indanones . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Synthesis of Fluorinated Tetrahydroquinolines
5-Fluoro-1-indanone can also be used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Tetrahydroquinolines are a class of compounds that have been studied for their potential biological activities, including antimalarial and anti-inflammatory effects.
Green Chemistry Applications
1-Indanones, including 5-Fluoro-1-indanone, have been successfully prepared by means of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors . These methods are part of the green chemistry movement, which aims to reduce the environmental impact of chemical processes.
Synthesis of Bioactive Molecules
Indanones and related compounds are important bioactive molecules . They have exhibited biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products .
Ligands in Olefinic Polymerization Catalysts
1-Indanones can be used as ligands in olefinic polymerization catalysts . This application is important in the field of materials science, where these catalysts can be used to create a variety of polymers with different properties.
Use in Liquid Crystals
1-Indanones have applications in the field of liquid crystals . Liquid crystals are used in a variety of technologies, including displays, sensors, and optical devices.
Safety and Hazards
特性
IUPAC Name |
5-fluoro-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMJMAABBSDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
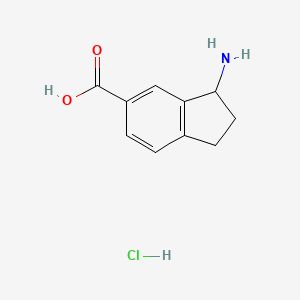
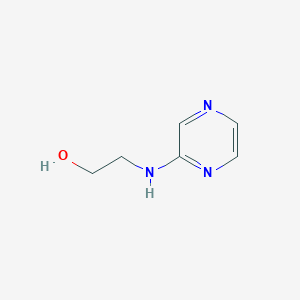
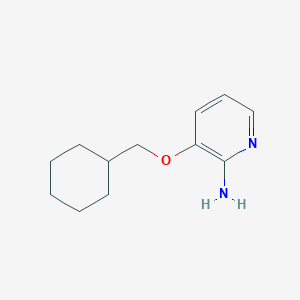
![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)
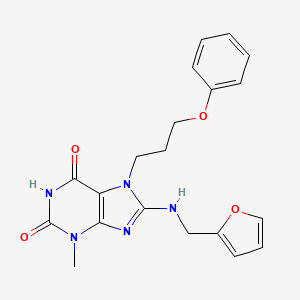
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)
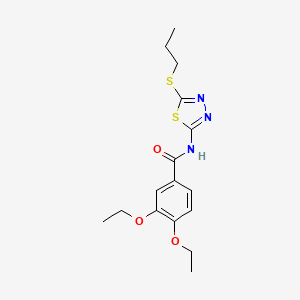
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)
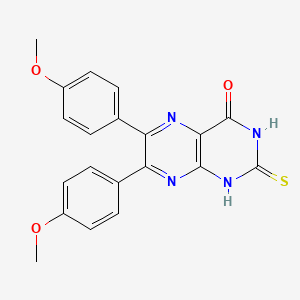
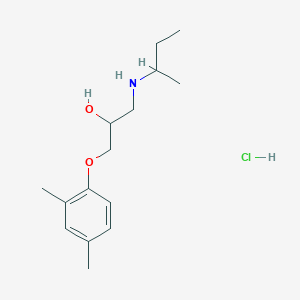
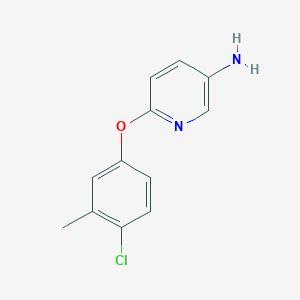
![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)